3-hydroxy-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
Description
The compound 3-hydroxy-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one belongs to the 3-hydroxypyrrol-2-one class, characterized by a five-membered lactam ring with hydroxyl, aryl, and morpholine substituents. Key structural features include:
- Position 1: A 2-(morpholin-4-yl)ethyl group, enhancing solubility via the polar morpholine ring.
- Position 4: A phenylcarbonyl (benzoyl) group, contributing to π-π stacking interactions.
- Position 5: A 4-methylphenyl substituent, balancing lipophilicity and steric bulk.
Properties
IUPAC Name |
(4E)-4-[hydroxy(phenyl)methylidene]-5-(4-methylphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4/c1-17-7-9-18(10-8-17)21-20(22(27)19-5-3-2-4-6-19)23(28)24(29)26(21)12-11-25-13-15-30-16-14-25/h2-10,21,27H,11-16H2,1H3/b22-20+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUUSLLVYBXGMB-LSDHQDQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2CCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Hydroxy-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one, a compound with the molecular formula and a molecular weight of 478.6 g/mol, has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological properties.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the pyrrolidine ring and the introduction of functional groups such as morpholine and phenylcarbonyl. The compound's structure is characterized by a dihydropyrrolone core, which is critical for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar pyrrolidine derivatives. For instance, compounds with structural similarities have shown significant cytotoxicity against various cancer cell lines, including pancreatic carcinoma cells (IC50 values ranging from 0.051 to 0.066 µM) . The mechanism of action is often attributed to DNA intercalation and inhibition of key cellular pathways involved in tumor growth.
The biological activity of this compound may involve:
- Enzyme Inhibition : It may inhibit specific enzymes that play roles in cell proliferation and survival.
- Receptor Modulation : The compound could interact with various receptors involved in signaling pathways that regulate cell growth and apoptosis.
Case Studies
- In Vitro Studies : Various in vitro studies have demonstrated that derivatives of this compound exhibit promising anti-cancer activity by inducing apoptosis in cancer cells while sparing normal cells .
- Mechanistic Insights : Research has indicated that similar compounds can modulate the expression of genes involved in cell cycle regulation, leading to reduced tumor growth .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C28H34N2O5 |
| Molecular Weight | 478.6 g/mol |
| Anticancer IC50 (Panc-1) | 0.066 µM |
| Anticancer IC50 (BxPC-3) | 0.051 µM |
| Cytotoxicity (Normal Cells) | 0.36 µM |
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below summarizes structural differences and their implications:
Research Tools and Structural Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
